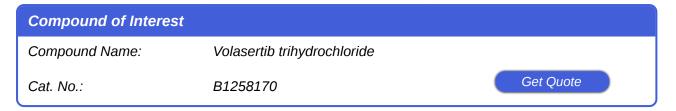


Volasertib Trihydrochloride vs. Standard Chemotherapy in Acute Myeloid Leukemia: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **volasertib trihydrochloride** in combination with low-dose cytarabine (LDAC) versus standard chemotherapy with LDAC alone for the treatment of acute myeloid leukemia (AML), particularly in elderly patients considered ineligible for intensive induction therapy. The information is compiled from key clinical trial data and peer-reviewed publications.

Executive Summary

Volasertib is a first-in-class, potent, and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] Its development was aimed at offering a new therapeutic option for AML patients who are not candidates for aggressive chemotherapy regimens. Clinical trials have primarily evaluated volasertib in combination with low-dose cytarabine, a standard of care for this patient population. While a Phase II study showed promising results, a subsequent Phase III trial (POLO-AML-2) did not meet its primary endpoint of a statistically significant improvement in objective response rate, and it showed an unfavorable overall survival trend for the volasertib arm, largely attributed to a higher rate of fatal infections.[2][3]

Mechanism of Action Volasertib Trihydrochloride

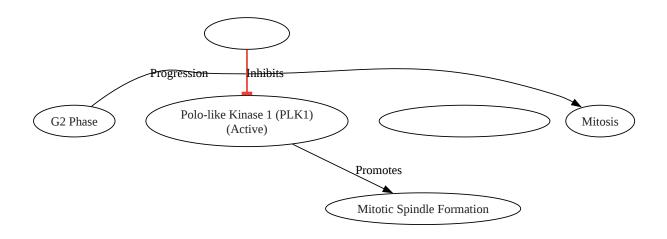


Volasertib exerts its anti-neoplastic effect by inhibiting PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis.[1] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[1]

Standard Chemotherapy: Cytarabine (Ara-C)

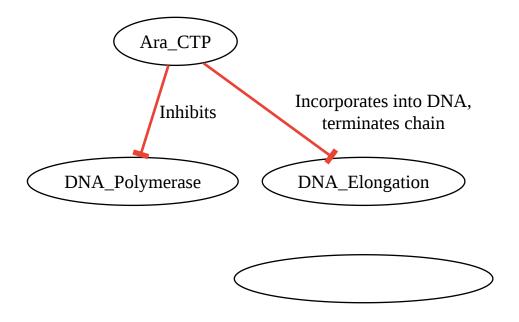
Cytarabine is a pyrimidine nucleoside analog that acts as an antimetabolite.[4] Once inside the cell, it is converted into its active triphosphate form, ara-CTP.[4] Ara-CTP is then incorporated into the DNA of replicating cells, where it inhibits DNA polymerase, leading to the termination of DNA chain elongation and ultimately, cell death.[4]

Signaling Pathway Diagrams



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Clinical Trial Data Comparison

The primary data for this comparison comes from a randomized Phase II trial (NCT00804856) and the subsequent randomized, double-blind, placebo-controlled Phase III POLO-AML-2 trial (NCT01721876).[5][6] Both studies enrolled elderly patients (≥65 years) with previously untreated AML who were ineligible for intensive induction therapy.

Efficacy

| Outcome Measure | Volasertib + LDAC | LDAC Alone/Placebo + LDAC | Trial |
|-------------------------------------|-------------------|---------------------------------|----------|
| Objective Response Rate (ORR) | 31.0% | 13.3% | Phase II |
| 25.2% | 16.8% | POLO-AML-2 | |
| Median Overall Survival (OS) | 8.0 months | 5.2 months | Phase II |
| 5.6 months | 6.5 months | POLO-AML-2 | |
| Median Event-Free Survival (EFS) | 5.6 months | 2.3 months | Phase II |



Data from the Phase II trial published in Blood (2014) and the POLO-AML-2 trial published in Hemasphere (2021).[5][6]

In the Phase II trial, the combination of volasertib and LDAC showed a notable improvement in objective response rate and survival compared to LDAC alone.[5] However, the Phase III POLO-AML-2 trial did not confirm a statistically significant benefit in ORR at the primary analysis, and the median overall survival was shorter in the volasertib arm.[3][6]

A subgroup analysis of the POLO-AML-2 trial provided further insights into response rates across different cytogenetic risk groups.

| Cytogenetic Risk Group | Volasertib + LDAC (ORR) | Placebo + LDAC (ORR) |
|------------------------|-------------------------|----------------------|
| Favorable | 45.5% | 33.3% |
| Intermediate I | 29.5% | 18.8% |
| Intermediate II | 22.2% | 14.3% |
| Adverse | 18.5% | 13.0% |

Data derived from the supplementary content of the POLO-AML-2 trial publication.[7]

Safety and Tolerability

The addition of volasertib to LDAC was associated with a higher incidence of adverse events, particularly myelosuppression and related complications.

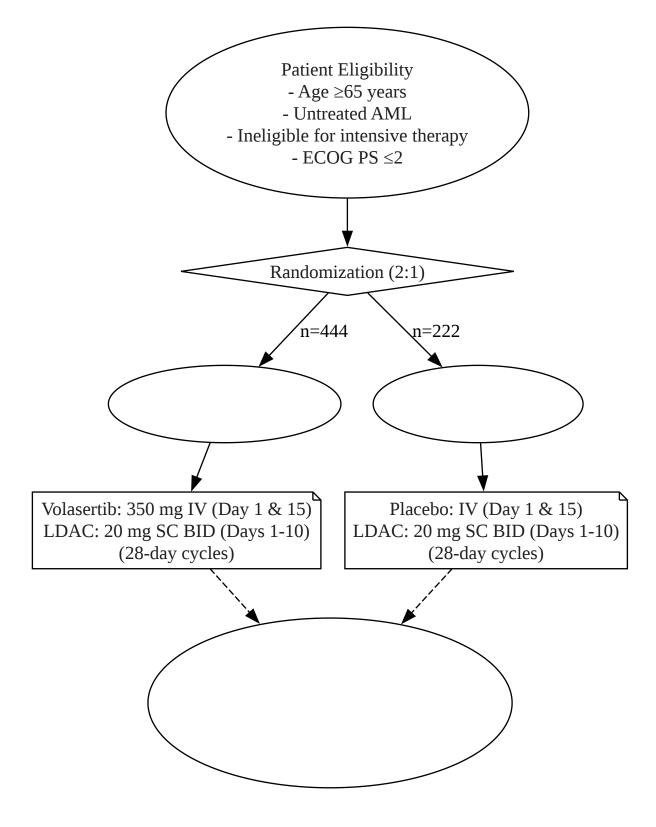


| Adverse Event (Grade ≥3) | Volasertib + LDAC | Placebo + LDAC | Trial |
|-----------------------------|--------------------|--------------------|------------|
| Any Adverse Event | 95.4% | 86.5% | POLO-AML-2 |
| Febrile Neutropenia | 60.4% | 29.3% | POLO-AML-2 |
| Infections and Infestations | 81.3% (all grades) | 63.5% (all grades) | POLO-AML-2 |
| Pneumonia | 28.2% (all grades) | 19.8% (all grades) | POLO-AML-2 |
| Fatal Adverse Events | 31.2% | 18.0% | POLO-AML-2 |
| - Due to Infection | 17.1% | 6.3% | POLO-AML-2 |

Data from the final analysis of the POLO-AML-2 trial.[6]

Experimental Protocols POLO-AML-2 (Phase III) Trial Design





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Inclusion Criteria:



- Age 65 years or older.
- Previously untreated AML.
- Considered ineligible for intensive remission induction therapy.
- Eastern Cooperative Oncology Group (ECOG) performance status of 2 or less.

Exclusion Criteria:

- Prior chemotherapy for AML (hydroxyurea was allowed).
- · Acute promyelocytic leukemia (APL).
- Clinically relevant central nervous system involvement.

Treatment Regimen:

- Volasertib Arm: Volasertib 350 mg administered as a 1-hour intravenous infusion on days 1 and 15 of a 28-day cycle, plus LDAC 20 mg subcutaneously twice daily on days 1-10.[6]
- Placebo Arm: Placebo administered as a 1-hour intravenous infusion on days 1 and 15 of a 28-day cycle, plus LDAC 20 mg subcutaneously twice daily on days 1-10.[6]

Conclusion

The combination of volasertib with LDAC demonstrated increased anti-leukemic activity in a Phase II trial, leading to higher response rates and improved survival outcomes compared to LDAC alone in elderly AML patients ineligible for intensive therapy.[5] However, the subsequent Phase III POLO-AML-2 trial did not meet its primary endpoint for objective response and showed a concerning trend towards shorter overall survival in the volasertib arm, which was primarily attributed to a higher incidence of fatal infections.[3][6] While the combination therapy did show a higher objective response rate in the final analysis of the Phase III trial, the increased toxicity remains a significant concern.[6] These findings highlight the challenge of balancing efficacy and safety in this vulnerable patient population and underscore the need for further research to identify patient subgroups that may benefit from PLK1 inhibition or to explore alternative dosing schedules.



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